Boc-NH-PEG5-Cl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG5-Cl typically involves the reaction of a PEG chain with a Boc-protected amine and a chlorinating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference. The Boc-protected amine is first reacted with the PEG chain, followed by chlorination to introduce the chloro group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under mildly acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed:
Substitution Reactions: The major products are PEG derivatives with various functional groups replacing the chloro group.
Deprotection Reactions: The major product is the free amine derivative of the PEG chain.
Scientific Research Applications
Boc-NH-PEG5-Cl is widely used in scientific research, particularly in the synthesis of PROTACs. These chimeric molecules are designed to target specific proteins for degradation via the ubiquitin-proteasome system. The PEG linker in this compound enhances the solubility and bioavailability of PROTACs, making them more effective in biological systems .
Applications in Various Fields:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Used in the development of advanced drug delivery systems
Mechanism of Action
Boc-NH-PEG5-Cl functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and stability of the PROTAC, improving its efficacy in biological systems .
Comparison with Similar Compounds
Boc-NH-PEG4-Cl: Similar structure but with a shorter PEG chain.
Boc-NH-PEG6-Cl: Similar structure but with a longer PEG chain.
Boc-NH-PEG5-OH: Similar structure but with a hydroxyl group instead of a chloro group.
Uniqueness: Boc-NH-PEG5-Cl is unique due to its optimal PEG chain length, which balances solubility and stability, making it highly effective in the synthesis of PROTACs. Its chloro group allows for versatile functionalization, enabling the creation of a wide range of derivatives for various applications .
Properties
Molecular Formula |
C17H34ClNO7 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H34ClNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |
InChI Key |
ZIUWRFFKFYJZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
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